InChI=1S/C9H9NO3/c1-6(11)10-7-2-3-8-9(4-7)13-5-12-8/h2-4H,5H2,1H3,(H,10,11)
. 3',4'-Methylenedioxyacetanilide is an organic compound classified as an acetanilide derivative. It features a methylenedioxy group attached to the aromatic ring of acetanilide, which enhances its chemical properties and potential applications in various fields, particularly in medicinal chemistry. The compound is known for its role as a key intermediate in the synthesis of pharmaceuticals and other biologically active compounds.
The compound can be sourced from 3,4-(Methylenedioxy)aniline through acetylation with acetic anhydride or acetyl chloride. It falls under the classification of organic compounds, specifically within the categories of amides and substituted anilines. Its chemical structure can be denoted by the International Union of Pure and Applied Chemistry name: N-(3,4-methylenedioxyphenyl)acetamide.
The synthesis of 3',4'-Methylenedioxyacetanilide typically involves the acetylation of 3,4-(Methylenedioxy)aniline. A common procedure includes:
This method yields 3',4'-Methylenedioxyacetanilide with good purity and yield, making it suitable for further applications in synthetic organic chemistry.
3',4'-Methylenedioxyacetanilide can undergo various chemical reactions typical for acetanilides:
These reactions are crucial for modifying the compound's structure to enhance biological activity or tailor its properties for specific applications .
The mechanism of action for 3',4'-Methylenedioxyacetanilide primarily relates to its role as a precursor in synthesizing biologically active compounds. The methylenedioxy group is known to enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes.
In pharmacological contexts, derivatives of this compound may exhibit activities such as analgesic or anti-inflammatory effects due to their interaction with specific biological targets like enzymes or receptors involved in pain pathways.
These properties make 3',4'-Methylenedioxyacetanilide suitable for various applications in organic synthesis and pharmaceutical development.
3',4'-Methylenedioxyacetanilide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications include:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1